N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003051
InChI:
InChI=1S/C22H25N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,27)(H2,24,25,26,28)
SMILES:
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3
Molecular Formula:
C22H25N3O2S
Molecular Weight:
395.5 g/mol
N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
CAS No.:
Cat. No.: VC1003051
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O2S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(2-phenylacetyl)carbamothioylamino]benzamide |
| Standard InChI | InChI=1S/C22H25N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,27)(H2,24,25,26,28) |
| Standard InChI Key | QWXUCPJQWWOKOL-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator